molecular formula C26H26N4O4 B2520314 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide CAS No. 941895-81-4

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

Cat. No. B2520314
CAS RN: 941895-81-4
M. Wt: 458.518
InChI Key: VIYZJYOQYCYWMY-UHFFFAOYSA-N
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Description

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide, also known as BZP-NMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.

Scientific Research Applications

Anticancer Potential

The compound N-benzhydrylpiperazine, a pharmacologically active scaffold closely related to the query compound, was investigated for its antiproliferative and apoptotic effects on HeLa cancer cells. The study found that a specific derivative, N-benzhydryl-4-((5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazine, demonstrated significant inhibition of HeLa cancer cell proliferation. The mechanism involved the induction of oxidative stress-mediated mitochondrial apoptosis, suggesting the potential of these compounds as chemotherapeutic agents against cervical cancer (Khanam et al., 2018).

Neuropharmacological Applications

Novel derivatives of 1-(2-pyrimidin-2-yl)piperazine, a structural analog of the query compound, were synthesized and evaluated for their monoamine oxidase A and B inhibitory activity. The study discovered that certain derivatives exhibited selective MAO-A inhibitory activity. This indicates potential therapeutic applications in neuropharmacological disorders treated by modulating monoamine oxidase activity (Kaya et al., 2017).

Enzyme Inhibition and Antioxidant Properties

Compounds structurally related to the query compound were investigated for their inhibitory effects on α-glucosidase and antioxidant activities. The study highlighted the efficacy of certain benzimidazole derivatives, containing piperazine or morpholine skeletons, in inhibiting α-glucosidase with better potency than the standard acarbose. Additionally, these compounds exhibited significant in vitro antioxidant activities, suggesting their potential in managing oxidative stress-related diseases (Özil et al., 2018).

Inotropic and Cardiovascular Applications

A series of 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides, structurally similar to the query compound, were synthesized and evaluated for their positive inotropic activities. The study found that several compounds showed favorable activities compared to the standard drug milrinone, indicating potential applications in cardiovascular therapy (Liu et al., 2009).

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-19-18-22(30(33)34)12-13-23(19)27-25(31)26(32)29-16-14-28(15-17-29)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYZJYOQYCYWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

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